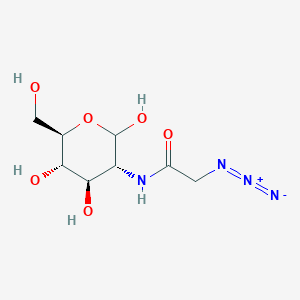
GlcNaz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GlcNaz involves the modification of glucosamine with an azide group. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acetylation and azidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound, which is essential for its widespread use in research and development .
Chemical Reactions Analysis
Types of Reactions
GlcNaz undergoes various chemical reactions, including:
Oxidation: The azide group in this compound can be oxidized to form different functional groups.
Reduction: The azide group can be reduced to an amine group under specific conditions.
Substitution: The azide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield N-acetylglucosamine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
GlcNaz has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which GlcNaz exerts its effects involves its incorporation into glycoproteins through metabolic pathways. Once inside the cell, this compound is converted into its active form, which can then be incorporated into glycoproteins via glycosylation. This allows researchers to label and track these proteins using bioorthogonal reactions, such as click chemistry .
Comparison with Similar Compounds
Similar Compounds
N-azidoacetylgalactosamine tetraacylated (GalNAz): Similar to GlcNaz, GalNAz is used for labeling glycoproteins but targets different glycosylation sites.
N-azidoacetylmannosamine tetraacylated (ManNAz): Another azide-labeled sugar used in glycoprotein studies, but with different metabolic pathways.
Uniqueness
This compound is unique in its ability to specifically label O-linked glycoproteins, making it a valuable tool for studying O-GlcNAcylation, a post-translational modification that is distinct from other types of glycosylation . This specificity allows for more precise studies of glycoprotein function and dynamics in various biological contexts.
Properties
Molecular Formula |
C8H14N4O6 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-azido-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6-,7-,8?/m1/s1 |
InChI Key |
AFNOHTDETQTADW-ZQLGFOCFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















